

A Comparative Guide to the Physical Properties of Dimethylheptane Isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,3-Dimethylheptane

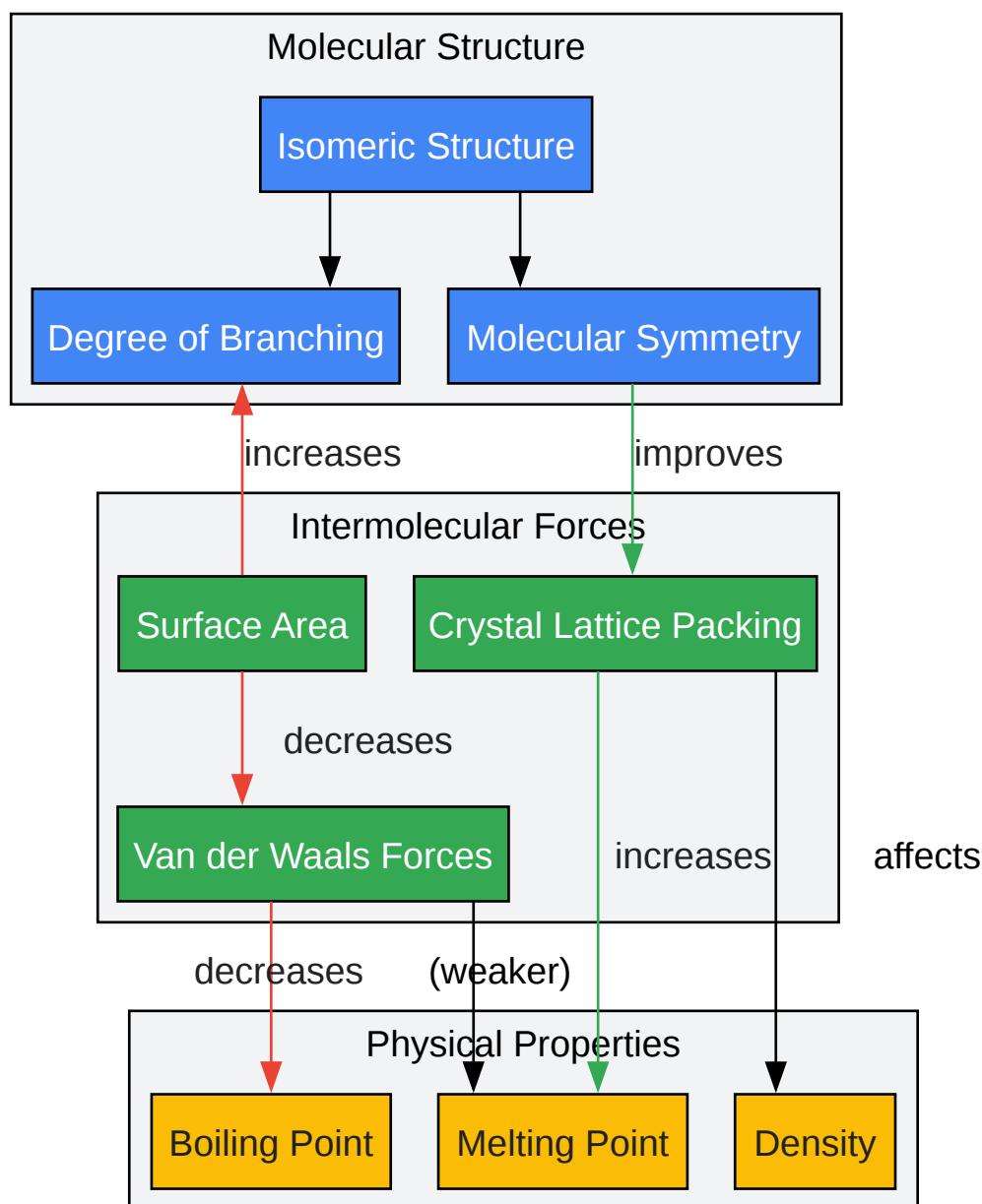
Cat. No.: B146767

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the physical properties of several structural isomers of dimethylheptane, a branched alkane with the chemical formula C₉H₂₀.

Understanding the differences in physical properties such as boiling point, melting point, and density is crucial for applications in solvent chemistry, fuel formulation, and as reference standards in analytical chemistry. The arrangement of methyl groups along the heptane backbone significantly influences these properties by altering the intermolecular van der Waals forces.


Correlation Between Isomeric Structure and Physical Properties

Alkanes are nonpolar molecules, and the primary intermolecular forces are London dispersion forces (a type of van der Waals force). The strength of these forces is influenced by the molecule's surface area and its ability to pack efficiently into a crystal lattice.

- Boiling Point: Increased branching generally leads to a more compact, spherical molecular shape. This reduces the surface area available for intermolecular contact, weakening the London dispersion forces.^{[1][2]} Consequently, more branched isomers typically have lower boiling points compared to their straight-chain or less branched counterparts.^{[3][4]} For example, the boiling point of the unbranched nonane (150.8°C) is significantly higher than its more branched isomers.^[2]

- Melting Point: The melting point is influenced by both the strength of intermolecular forces and how well the molecules can pack into a solid crystal lattice.[5] Molecules with higher symmetry tend to pack more efficiently, resulting in a more stable crystal lattice that requires more energy to break apart, leading to a higher melting point. This can sometimes counteract the effect of reduced surface area from branching.[5]
- Density: The density of isomeric alkanes is also related to molecular packing. More compact, branched isomers can sometimes pack more efficiently in a liquid state than their linear counterparts, though this trend is not as straightforward as with boiling points.

The following diagram illustrates the logical relationship between molecular structure and physical properties.

[Click to download full resolution via product page](#)

Caption: Relationship between isomer structure and physical properties.

Data Presentation: Physical Properties of Dimethylheptane Isomers

The following table summarizes the available quantitative data for various dimethylheptane isomers. Note that values can vary slightly between sources due to experimental conditions.

Isomer	Boiling Point (°C)	Melting/Freezing Point (°C)	Density (g/mL)
2,3-Dimethylheptane	140 - 140.8[6][7]	-116[8]	0.726 @ 25°C[7]
2,4-Dimethylheptane	132 - 133.6[9][10]	N/A	0.72 @ 20°C[11]
2,6-Dimethylheptane	134.8 - 135.21[12][13]	-102.95[12]	0.7089 @ 20°C[12]
3,4-Dimethylheptane	132.9 - 140.6[14][15]	-123[14]	0.731 - 0.741[14][16]
4,4-Dimethylheptane	135.21[17][18]	-102.89[17][18]	0.721 @ 20°C[17][18]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties listed above.

Determination of Boiling Point (Microscale Thiele Tube Method)

This method is suitable for small sample volumes and determines the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[19][20]

Apparatus:

- Thiele tube filled with mineral oil
- Thermometer (-10 to 200°C)
- Small test tube (e.g., 10x75 mm) or fusion tube
- Capillary tube (sealed at one end)
- Rubber band or thread
- Bunsen burner or microburner

Procedure:

- Fill the small test tube to about half-full with the liquid sample.[21]
- Place a capillary tube, with its sealed end pointing up, into the test tube containing the sample.[19][21]
- Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[21]
- Insert the thermometer assembly into the Thiele tube, making sure the rubber band is above the oil level to prevent it from softening and breaking.[20] The thermometer bulb should be positioned near the middle of the oil.[21]
- Gently heat the side arm of the Thiele tube with a small flame, moving it back and forth to ensure even heating.[22] The convection currents in the oil will maintain a uniform temperature.[19]
- As the temperature rises, air trapped in the capillary tube will be expelled, followed by the vapor of the liquid, creating a steady stream of bubbles from the open end of the capillary tube.[22]
- Once a rapid and continuous stream of bubbles is observed, remove the heat and allow the apparatus to cool slowly.[23]
- The stream of bubbles will slow down and stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[19][23] Record this temperature.

Determination of Melting/Freezing Point (Capillary Method)

This protocol is used to determine the melting point of a solid or the freezing point of a liquid that solidifies at a conveniently measurable temperature. For low-temperature freezing points like those of dimethylheptanes, a specialized cooling apparatus would be used, but the principle of observing the phase change temperature remains the same. The following describes a standard melting point determination.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp) or Thiele tube setup
- Capillary tubes (sealed at one end)
- Thermometer
- Sample (in solid, powdered form)

Procedure:

- Ensure the sample is dry and finely powdered.[24][25]
- Press the open end of a capillary tube into the powdered sample to load a small amount of material into the tube.[26]
- Tap the sealed end of the tube on a hard surface or drop it down a long glass tube to pack the solid tightly into the bottom. The packed sample height should be 2-3 mm.[24][27]
- Place the capillary tube into the heating block of the melting point apparatus.[26] If using a Thiele tube, attach the capillary to the thermometer as in the boiling point determination.[28]
- Heat the sample. For an unknown substance, a rapid initial heating can be done to find an approximate melting point.[24]
- Allow the apparatus to cool, then prepare a new sample and heat again. As the temperature approaches the approximate melting point (within 15-20°C), slow the heating rate to 1-2°C per minute.[24]
- Record the temperature range from the point when the first drop of liquid is visible (onset of melting) to the point when the entire sample has turned into a transparent liquid (complete melting).[27][28] A pure compound will have a sharp melting range of 0.5-2°C.[28]

Determination of Density (Pycnometer Method)

A pycnometer, or density bottle, is a glass flask with a precisely known volume, allowing for a very accurate determination of a liquid's density.[29][30]

Apparatus:

- Pycnometer (density bottle) with a ground-glass stopper containing a capillary tube
- Analytical balance (accurate to ± 0.0001 g)
- Distilled water (as a reference liquid)
- Liquid sample
- Thermostatic bath (to maintain constant temperature, e.g., 20°C)
- Acetone (for rinsing and drying)
- Lint-free tissue

Procedure:

- Carefully clean the pycnometer and stopper with distilled water, rinse with acetone, and allow it to dry completely.[31]
- Determine the mass of the clean, dry, and empty pycnometer (m_0) using an analytical balance.[32]
- Fill the pycnometer with distilled water and insert the stopper. Place it in a thermostatic bath at a constant temperature (e.g., 20°C) until the contents reach thermal equilibrium.[30]
- Excess water will exit through the capillary. Carefully dry the outside of the pycnometer with a lint-free tissue and measure its mass (m_1).[30]
- Empty and dry the pycnometer again. Fill it with the sample liquid, and repeat steps 3 and 4 to obtain the mass of the pycnometer filled with the sample (m_2).
- Calculations:
 - Mass of water = $m_1 - m_0$
 - Volume of pycnometer (V) = $(m_1 - m_0) / \rho_{\text{water}}$ (where ρ_{water} is the known density of water at the experimental temperature).[32]

- Mass of sample liquid = $m_2 - m_0$
- Density of sample liquid (ρ_{sample}) = $(m_2 - m_0) / V$.[\[30\]](#)

Determination of Viscosity (Ostwald Viscometer Method)

This method determines the viscosity of a liquid relative to a reference liquid of known viscosity (e.g., water) by comparing their flow times through a capillary tube.[\[33\]](#)[\[34\]](#)

Apparatus:

- Ostwald viscometer
- Thermostatic bath
- Pipette and suction bulb
- Stopwatch
- Reference liquid (e.g., distilled water)
- Sample liquid
- Acetone (for cleaning)

Procedure:

- Clean the viscometer thoroughly with a suitable solvent (like chromic acid), followed by distilled water and finally acetone. Ensure it is completely dry.[\[35\]](#)
- Mount the viscometer vertically in a thermostatic bath to maintain a constant temperature.[\[36\]](#)
- Using a pipette, introduce a precise volume of the reference liquid (water) into the larger bulb of the viscometer.
- Using a suction bulb, draw the liquid up through the capillary tube until it is above the upper calibration mark (A).

- Release the suction and allow the liquid to flow back down. Start the stopwatch precisely when the liquid meniscus passes the upper mark (A) and stop it precisely when it passes the lower mark (B).[36]
- Repeat this measurement at least three times to ensure consistency and calculate the average flow time (t_{ref}).
- Clean and dry the viscometer thoroughly.
- Repeat steps 3-6 using the same volume of the sample liquid to determine its average flow time (t_{sample}).
- Calculations:
 - The viscosity of the sample (η_{sample}) can be calculated using the following relationship:
$$(\eta_{sample} / \eta_{ref}) = (\rho_{sample} * t_{sample}) / (\rho_{ref} * t_{ref})$$
 - Where:
 - η is the dynamic viscosity
 - ρ is the density (determined separately)
 - t is the average flow time
 - By rearranging the formula and using the known values for the reference liquid, the viscosity of the sample can be determined.[34]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Hydrocarbon - Stereoisomers, Structures, Reactions | Britannica [britannica.com]
- 4. quora.com [quora.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Buy 2,3-Dimethylheptane (EVT-296426) | 3074-71-3 [evitachem.com]
- 7. 2,3-DIMETHYLHEPTANE | 3074-71-3 [chemicalbook.com]
- 8. 2,3-dimethylheptane [stenutz.eu]
- 9. 2,4-dimethyl heptane, 2213-23-2 [thegoodscentscompany.com]
- 10. 2,4-Dimethylheptane | CAS#:2213-23-2 | Chemsric [chemsrc.com]
- 11. labproinc.com [labproinc.com]
- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 13. lookchem.com [lookchem.com]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. 3,4-Dimethylheptane | C9H20 | CID 13534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 3,4-dimethylheptane [stenutz.eu]
- 17. 4,4-DIMETHYL HEPTANE CAS#: 1068-19-5 [m.chemicalbook.com]
- 18. chembk.com [chembk.com]
- 19. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 20. uomus.edu.iq [uomus.edu.iq]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. chymist.com [chymist.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. jk-sci.com [jk-sci.com]
- 25. westlab.com [westlab.com]
- 26. Determination of Melting Point [wiredchemist.com]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. chem.ucalgary.ca [chem.ucalgary.ca]
- 29. fpharm.uniba.sk [fpharm.uniba.sk]
- 30. How to Use a Density Bottle [sigmaaldrich.com]

- 31. che.utah.edu [che.utah.edu]
- 32. fpharm.uniba.sk [fpharm.uniba.sk]
- 33. To determine the relative viscosity of given liquid using Ostwald's viscometer | PPTX [slideshare.net]
- 34. scribd.com [scribd.com]
- 35. Determination of viscosity of liquid using Ostwald's viscometer [pharmacyinfoonline.com]
- 36. Determination of Viscosity of Organic Solvents (Theory) : Physical Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- To cite this document: BenchChem. [A Comparative Guide to the Physical Properties of Dimethylheptane Isomers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b146767#correlating-physical-properties-of-dimethylheptane-isomers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com